Knipholone
Description
Properties
CAS No. |
94450-08-5 |
|---|---|
Molecular Formula |
C24H18O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O8/c1-9-7-13(27)20-21(22(29)11-5-4-6-12(26)18(11)24(20)31)16(9)19-14(28)8-15(32-3)17(10(2)25)23(19)30/h4-8,26-28,30H,1-3H3 |
InChI Key |
DUENHQWYLVQDQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
Synonyms |
knipholone |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Properties
Knipholone has been studied for its ability to inhibit leukotriene biosynthesis, which is crucial in the treatment of asthma and other inflammatory diseases. Research indicates that this compound acts as a selective inhibitor of leukotriene metabolism, with an IC(50) value of 4.2 µM in human blood assays. It appears to inhibit the 5-lipoxygenase activating protein or acts as a competitive inhibitor of the enzyme involved in leukotriene synthesis . This mechanism positions this compound as a potential therapeutic agent for managing inflammatory conditions.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of this compound. In vivo experiments demonstrated that both this compound and extracts from K. foliosa exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The median effective doses (ED50) for this compound were determined to be 81.25 mg/kg, showcasing its potential as a lead compound in antimalarial drug development . Molecular docking studies further revealed that this compound binds strongly to Plasmodium falciparum l-lactate dehydrogenase, indicating its role as a promising candidate for malaria treatment .
HIV Latency Reversal
This compound anthrone has been identified as a novel latency reversal agent (LRA) for HIV-1. It was found to enhance viral latency reversal at low micromolar concentrations in various cell lines. This property is particularly significant in the context of HIV treatment strategies aiming to eliminate viral reservoirs while patients are on antiretroviral therapy . The compound's ability to synergize with established LRAs suggests it could be integrated into future therapeutic regimens.
Computational Studies and Drug Targeting
Multi-target molecular dynamic simulations have indicated that this compound is a favorable candidate for targeting glutathione-S-transferase in Plasmodium falciparum. These computational studies suggest that this compound outperforms native ligands, indicating its potential effectiveness as an antimalarial drug through targeted mechanisms . Such insights are critical for guiding future experimental designs and therapeutic applications.
Toxicity and Safety Profile
In toxicity assessments, this compound demonstrated less toxicity towards mammalian host cells compared to other compounds tested. This safety profile is essential for considering this compound as a therapeutic agent, particularly in long-term treatments where safety is paramount .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Knipholone belongs to the phenyl anthraquinone class, which includes structurally and functionally related compounds. Below is a detailed comparison:
This compound Anthrone
- Structure: Reduced form of this compound, lacking the anthraquinone carbonyl group .
- Bioactivity :
- Key Difference : Instability complicates bioactivity assessments, as observed effects may arise from degradation products like this compound .
Joziknipholones A and B
- Structure: Dimeric phenyl anthraquinones linked via a biphenyl bond .
- Bioactivity :
6′-O-Methylthis compound and 4′-Demethylthis compound
- Structure: Methylation or demethylation at the 6′ or 4′ positions of the phloroglucinol moiety .
- Bioactivity :
Chrysophanol and Dianellin
- Structure: Chrysophanol is a simple anthraquinone; dianellin is a this compound analog with a modified acetyl group .
- Bioactivity: Chrysophanol lacks significant antiplasmodial activity, highlighting the necessity of this compound’s phenyl substitution . Dianellin has weaker antimalarial activity (ED₅₀: 92.31 mg/kg in mice) compared to this compound (ED₅₀: 81.25 mg/kg) .
Table 1: Comparative Bioactivity of this compound and Analogs
Functional Analog: Chloroquine
- This compound binds pfLDH with higher affinity (HYDE score: −29.1 kJ/mol) than chloroquine (−24.7 kJ/mol) .
Structural-Activity Relationships (SAR)
- Axial Chirality: The stereogenic axis in this compound is essential for antiplasmodial activity.
- Substituents: The phloroglucinol moiety enhances solubility and target binding . Methoxy groups at C-4′ and C-6′ improve stability and pharmacokinetics .
- Dimerization : Joziknipholones’ dimeric structure increases antiplasmodial potency but complicates synthesis .
Preparation Methods
Biaryl Axis Construction
The synthesis begins with the coupling of a naphthoquinone derivative (1 ) and a benzaldehyde moiety (2 ) under Mitsunobu conditions. A lactone intermediate (3 ) is formed to enforce conformational rigidity, enabling precise control over the biaryl axis’s stereochemistry. The lactone ring’s steric and electronic effects direct the coupling to yield the desired atropisomer with >98% enantiomeric excess (ee).
Table 1: Key Reaction Parameters for Biaryl Coupling
Late-Stage Acetylation Strategies
Following biaryl formation, the C-acetyl group is introduced via two distinct pathways:
-
Friedel-Crafts Acetylation : Treatment of the deprotected biaryl (4 ) with acetyl chloride in the presence of Ga(OTf)₃ (5 mol%) in nitromethane yields the acetylated product (5 ) with 92% regioselectivity.
-
Ortho-Selective Fries Rearrangement : Acylation of the phenolic hydroxyl group followed by Lewis acid-mediated rearrangement (AlCl₃, CH₂Cl₂, −20°C) delivers the acetyl group in the ortho position with 88% efficiency.
Table 2: Comparison of Acetylation Methods
| Method | Conditions | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|
| Friedel-Crafts | Ga(OTf)₃, CH₃NO₂, RT | 78 | 92% para | |
| Fries Rearrangement | AlCl₃, CH₂Cl₂, −20°C | 85 | 88% ortho |
Catalytic Asymmetric Approaches for Scalable Synthesis
Recent advancements in catalytic asymmetric synthesis have expanded access to this compound analogs. Mori et al. demonstrated the use of chiral phosphoric acid catalysts for dynamic kinetic resolution, achieving 94% ee in biaryl formation.
Dynamic Kinetic Resolution (DKR)
A chiral phosphoric acid catalyst (CPA-1 , 10 mol%) facilitates the DKR of racemic biaryl precursors (6 ) via asymmetric transfer hydrogenation. This method produces enantiomerically enriched this compound precursors (7 ) in 82% yield and 94% ee, offering a scalable alternative to stoichiometric lactone-based strategies.
Table 3: Catalytic DKR Performance Metrics
Practical Modifications for Industrial Feasibility
Solvent and Catalyst Optimization
The patent literature highlights the use of nitroalkane solvents (e.g., nitromethane) with alkali metal perchlorates (e.g., NaClO₄) to enhance Friedel-Crafts acylation efficiency. Gallium triflate (Ga(OTf)₃) at 5 mol% loading in CH₃NO₂ achieves 90% conversion at room temperature, minimizing side reactions.
Q & A
Q. What methodological approaches are used to identify and isolate Knipholone from natural sources?
this compound is typically isolated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) combined with spectroscopic methods (e.g., NMR, MS) for structural elucidation . Researchers should validate purity through melting point analysis and comparative retention times against known standards. For plant extracts, preparatory-scale isolation followed by bioactivity-guided fractionation is recommended to prioritize bioactive fractions .
Q. How are the cytotoxic effects of this compound evaluated in preclinical studies?
Cytotoxicity is commonly assessed via in vitro assays like MTT or XTT, which measure mitochondrial activity in cell lines (e.g., cancer cells). This compound’s IC₅₀ values are compared to its anthrone derivative, this compound anthrone, to evaluate structural-activity relationships . Dose-response curves and time-dependent studies are critical to distinguishing acute toxicity from long-term inhibitory effects .
Q. What experimental models are used to study this compound’s antioxidant and oxidative stress modulation?
Researchers employ in vitro oxidative stress models using reactive oxygen species (ROS)-sensitive probes (e.g., DCFH-DA) in cell cultures. This compound’s ability to scavenge free radicals is quantified via assays like DPPH or ABTS, while its effects on endogenous antioxidants (e.g., glutathione levels) are measured using enzymatic kits . Parallel studies on mitochondrial membrane potential (using JC-1 staining) can clarify mechanisms .
Advanced Research Questions
Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?
Advanced studies require synthesizing or isolating structural analogs (e.g., this compound anthrone) and testing them under identical experimental conditions. Use a panel of assays (cytotoxicity, antioxidant, enzyme inhibition) to generate dose-response data. Statistical tools like ANOVA or principal component analysis (PCA) can identify key structural determinants of activity .
Q. What computational strategies are employed to predict this compound’s molecular interactions and stability?
Density Functional Theory (DFT) calculations assess electronic properties and stability, while molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., thioredoxin reductase). Solvent effects and tautomeric forms should be modeled to improve accuracy .
Q. How should contradictions in this compound’s pharmacological data (e.g., cytotoxicity vs. antioxidant effects) be resolved?
Contradictions may arise from assay-specific conditions (e.g., cell type, ROS concentration). Replicate experiments across multiple cell lines and ROS levels. Use error analysis (e.g., standard deviation across triplicates) and meta-analyses of published data to identify confounding variables .
Q. What considerations are critical for designing a clinical trial for this compound-based topical formulations?
Adopt a double-blind, half-face study design (as in ) to minimize inter-individual variability. Include placebo-controlled arms and long-term follow-ups (e.g., 12 months) to assess recurrence rates. Standardize formulation stability (via HPLC) and monitor adverse events using validated dermatological scoring systems .
Methodological Resources
- Isolation and Characterization : Refer to Planta Medica (2009) for protocols on bioactive compound isolation .
- Computational Modeling : Use DFT frameworks described in Becke (1993) for electronic structure analysis .
- Clinical Trial Reporting : Follow NIH guidelines for preclinical studies and CONSORT guidelines for clinical trial transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
